molecular formula C16H15ClO3 B6405271 5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261905-56-9

5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6405271
CAS RN: 1261905-56-9
M. Wt: 290.74 g/mol
InChI Key: DUAAAIAGGOBIOP-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (5-Cl-3-EOMPBA-95%) is a synthetic organic compound with a wide range of scientific applications. It is a white to off-white crystalline solid with a molecular weight of 316.55 g/mol and a melting point of 153-156°C. 5-Cl-3-EOMPBA-95% is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but insoluble in water. It is used in various scientific research applications due to its versatile properties, such as its high solubility in organic solvents and its low toxicity.

Scientific Research Applications

5-Cl-3-EOMPBA-95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as substituted benzoic acids, benzimidazoles, and benzothiazoles. It is also used as a catalyst in organic reactions, such as the Michael addition reaction. Additionally, 5-Cl-3-EOMPBA-95% is used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 5-Cl-3-EOMPBA-95% depends on its application. For example, in the synthesis of substituted benzoic acids, the acylation reaction proceeds via the formation of an intermediate acylium ion, which is then attacked by the nucleophile, such as a phenol. In the Michael addition reaction, the catalyst activates the substrate and facilitates the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
5-Cl-3-EOMPBA-95% is not known to have any direct biochemical or physiological effects. It is not metabolized and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

5-Cl-3-EOMPBA-95% is a versatile and useful reagent for laboratory experiments. It is relatively inexpensive, and its high solubility in organic solvents makes it easy to handle and use. Additionally, its low toxicity makes it safe to use in laboratory experiments. However, it is not suitable for reactions involving water, as it is insoluble in water.

Future Directions

There are many potential future applications for 5-Cl-3-EOMPBA-95%. It could be used in the synthesis of other organic compounds, such as heterocycles, polymers, and pharmaceuticals. It could also be used as a catalyst for a variety of organic reactions, such as the Diels-Alder reaction and the Wittig reaction. Additionally, its low toxicity makes it a potential candidate for use in medical applications, such as drug delivery systems and tissue engineering.

Synthesis Methods

5-Cl-3-EOMPBA-95% can be synthesized using a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this method, an acyl chloride is reacted with 4-ethoxy-2-methylphenol in the presence of anhydrous aluminum chloride and a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by recrystallization. This method is relatively simple and efficient, and can be used to produce 5-Cl-3-EOMPBA-95% in high yields.

properties

IUPAC Name

3-chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAAAIAGGOBIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690751
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-56-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-ethoxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261905-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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